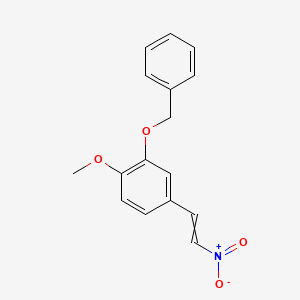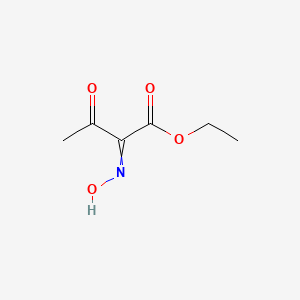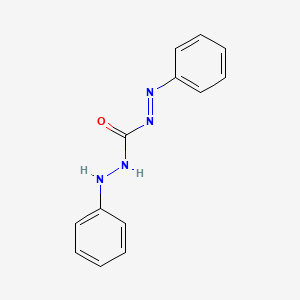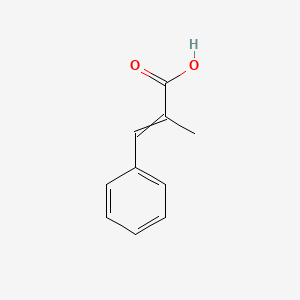
methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate
概要
説明
methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate, also known as methyl ferulate, is an organic compound derived from cinnamic acid. It is characterized by the presence of a methoxy group and a hydroxyl group on the aromatic ring, making it a derivative of ferulic acid. This compound is known for its antioxidant, anti-inflammatory, and potential anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate can be synthesized through various methods. One efficient method involves the Heck reaction, where bromobenzenes react with methyl acrylate in the presence of a palladium cathode and a graphite anode, using isopropyl alcohol as the solvent . Another method involves the esterification of ferulic acid with methanol under acidic conditions .
Industrial Production Methods
In industrial settings, the synthesis of methyl 4-hydroxy-3-methoxy-cinnamate often employs continuous-flow microreactors. This method uses Lipozyme® TL IM as a catalyst to facilitate the reaction between methyl cinnamates and phenylethylamines, resulting in high yields and efficient production .
化学反応の分析
Types of Reactions
methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted cinnamates, depending on the specific reagents and conditions used .
科学的研究の応用
methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties.
Industry: It is used in the production of polymers and as an additive in food and cosmetics for its preservative qualities
作用機序
The mechanism of action of methyl 4-hydroxy-3-methoxy-cinnamate involves its ability to scavenge free radicals, thereby reducing oxidative stress. It inhibits the release of pro-inflammatory cytokines and interacts with cellular pathways involved in inflammation and cancer progression. The compound can cross cell membranes and the blood-brain barrier, enhancing its bioavailability and effectiveness .
類似化合物との比較
methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Similar compounds include:
Ethyl 4-hydroxy-3-methoxy-cinnamate: Similar structure but with an ethyl ester group.
Caffeic acid: Contains two hydroxyl groups on the aromatic ring.
Ferulic acid: The parent compound with a carboxylic acid group instead of a methyl ester
These compounds share some biological activities but differ in their solubility, stability, and specific applications.
特性
IUPAC Name |
methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXJFHANFIVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347441 | |
| Record name | Methyl ferulate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2309-07-1 | |
| Record name | Methyl ferulate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2309-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl ferulate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-Fluorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B7855383.png)













